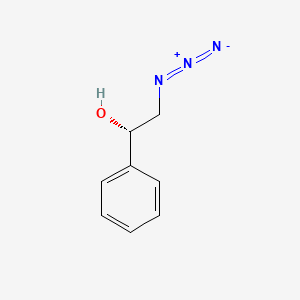

(S)-2-Azido-1-phenylethanol

Description

Significance of Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance as the biological activity of many pharmaceuticals and agrochemicals is often associated with a single enantiomer. chiralpedia.com Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are a fundamental strategy in this field. wiley.com This approach, often referred to as chiral pool synthesis, leverages the readily available and abundant enantiopure compounds from nature, such as amino acids and sugars, to construct complex chiral molecules efficiently. wikipedia.org By starting with a molecule of a known absolute configuration, chemists can often preserve that chirality throughout a synthetic sequence, thereby avoiding the need for challenging asymmetric transformations or resolutions of racemic mixtures. wikipedia.org The use of chiral building blocks is critical for lead optimization in drug discovery, as biological targets are inherently chiral, and their interactions with small molecules are highly dependent on stereochemistry.

Chiral alcohols and amines are particularly important classes of chiral building blocks. sigmaaldrich.com Chiral 1,2-amino alcohols, for instance, are privileged structural motifs found in numerous drug candidates and are also employed as chiral ligands in asymmetric catalysis. acs.orgnih.gov The synthesis of these valuable compounds often relies on the availability of high-purity chiral precursors. thieme-connect.comacs.orgnih.gov

Strategic Utility of Azide (B81097) Functionality in Molecular Construction

The azide group (–N₃) is a highly versatile functional group in organic synthesis, serving as a linchpin for a wide array of chemical transformations. rsc.orgnih.gov Its utility stems from its ability to act as a precursor to primary amines through reduction, a 1,3-dipole in cycloaddition reactions, and a source of nitrenes upon thermal or photochemical decomposition. nih.govrsc.orgwikipedia.org

One of the most powerful applications of the azide group is its conversion to an amine. This transformation can be achieved under mild conditions, such as hydrogenation with palladium catalysts or through the Staudinger reaction using phosphines like triphenylphosphine (B44618). wikipedia.orgrsc.orgnottingham.ac.uk This makes the azide group a stable and reliable "protected" form of an amine, unreactive to many conditions under which an amine would be problematic. nottingham.ac.uk

Furthermore, the azide group readily participates in the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings, a reaction that has become a cornerstone of "click chemistry". nih.govwikipedia.org This reaction is exceptionally reliable and has found broad application in medicinal chemistry, chemical biology, and materials science for linking molecular fragments. rsc.orgrsc.org The azide functionality can also be involved in radical reactions and can be transformed into various other nitrogen-containing heterocycles, highlighting its extensive synthetic potential. rsc.orgresearchgate.netrsc.org

Contextualization of (S)-2-Azido-1-phenylethanol within Chiral Azido (B1232118) Alcohol Scaffolds

This compound is a prominent member of the β-azido alcohol family, which are important synthetic precursors for a variety of valuable chemicals, including β-amino alcohols, aziridines, and β-hydroxy triazoles. chemrevlett.com The structure of this compound, featuring a hydroxyl group and an azide group on adjacent carbons with a defined stereochemistry, makes it a highly sought-after intermediate.

The synthesis of this chiral azido alcohol can be achieved through several methods, including the stereoselective reduction of 2-azido-1-phenylethanone. For instance, the use of whole cells of the marine-derived fungus Aspergillus sydowii CBMAI 935 has been shown to reduce 2-azido-1-phenylethanones to the corresponding (S)-2-azido-1-phenylethanols with high selectivity. researchgate.net Another common route involves the regioselective and stereoselective ring-opening of enantiopure epoxides with sodium azide. niscpr.res.inresearchgate.netnih.gov

The synthetic utility of this compound is extensive. The azide group can be readily reduced to an amine, providing direct access to the valuable chiral 1,2-amino alcohol, (S)-2-amino-1-phenylethanol. rsc.org This amino alcohol is a key building block in pharmaceutical research. rsc.org Additionally, the azide can participate in click chemistry to form chiral β-hydroxy-1,2,3-triazoles. researchgate.netirb.hr The hydroxyl group can also be further functionalized. For example, this compound can be converted into chiral 2-oxazolidinones, which are important chiral auxiliaries in asymmetric synthesis. niscpr.res.in

The strategic placement of the azide and alcohol functionalities, combined with its defined stereochemistry, positions this compound as a versatile and powerful tool for the construction of a diverse range of enantiomerically pure molecules. researchgate.netnih.gov

Structure

3D Structure

Properties

CAS No. |

124817-06-7 |

|---|---|

Molecular Formula |

C8H9N3O |

Molecular Weight |

163.18 g/mol |

IUPAC Name |

(1S)-2-azido-1-phenylethanol |

InChI |

InChI=1S/C8H9N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2/t8-/m1/s1 |

InChI Key |

MALKRPRQNKEVSK-MRVPVSSYSA-N |

SMILES |

C1=CC=C(C=C1)C(CN=[N+]=[N-])O |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CN=[N+]=[N-])O |

Canonical SMILES |

C1=CC=C(C=C1)C(CN=[N+]=[N-])O |

Origin of Product |

United States |

Synthetic Methodologies for Enantiopure S 2 Azido 1 Phenylethanol

Asymmetric Catalytic Approaches

Asymmetric catalysis offers the most efficient and atom-economical methods for producing enantiopure compounds. In the context of (S)-2-azido-1-phenylethanol synthesis, both transition metal catalysis and organocatalysis have emerged as powerful tools, each with distinct advantages and catalytic systems.

Transition Metal-Catalyzed Enantioselective Azidation

Transition metal complexes bearing chiral ligands have been extensively investigated for the enantioselective azidolysis of epoxides. These catalysts can activate the epoxide, making it more susceptible to nucleophilic attack by the azide (B81097) ion, while the chiral environment around the metal center dictates the stereochemical outcome of the reaction.

The design of the chiral ligand is paramount in achieving high enantioselectivity in transition metal-catalyzed reactions. For the azidolysis of styrene (B11656) oxide, salen-type ligands have proven to be particularly effective. mdma.chresearchgate.netmdpi.com These tetradentate Schiff base ligands, typically derived from the condensation of a diamine and two equivalents of a salicylaldehyde derivative, create a well-defined chiral pocket around the metal center.

The chiral inducing principle relies on the specific steric and electronic interactions between the ligand, the metal center, the epoxide substrate, and the incoming azide nucleophile. The chirality is often introduced through a chiral diamine backbone, such as (1R,2R)-(-)-1,2-cyclohexanediamine or (1S,2S)-(−)-1,2-diphenylethylenediamine. mdma.ch The bulky substituents on the salicylaldehyde moiety of the salen ligand, often in the 3, 3', 5, and 5' positions, play a crucial role in creating a sterically hindered environment that preferentially allows one enantiotopic face of the epoxide to approach the metal center for activation and subsequent attack by the azide. This facial discrimination is the key to enantioselectivity.

Kinetic and structural studies of chromium(III)-salen catalyzed epoxide ring-opening reactions have suggested a cooperative bimetallic mechanism. nih.gov In this model, one catalyst molecule acts as a Lewis acid to activate the epoxide, while a second catalyst molecule delivers the azide nucleophile. nih.gov The precise spatial arrangement of the two interacting catalyst molecules, dictated by the chiral ligands, is crucial for achieving high levels of stereocontrol.

The substrate scope of transition metal-catalyzed enantioselective azidation is generally broad, with high yields and excellent enantioselectivities observed for a variety of meso and terminal epoxides. In the synthesis of this compound from styrene oxide, chromium-salen complexes have emerged as particularly effective catalysts. mdma.chmdpi.com

For instance, the use of a chiral (salen)Cr(III) complex with trimethylsilyl azide (TMSN₃) as the azide source has been shown to be a highly efficient method for the asymmetric ring-opening of meso-epoxides. nih.gov While styrene oxide is a terminal epoxide, analogous systems have been successfully applied. The reaction typically proceeds with high regioselectivity, with the azide attacking the less sterically hindered carbon of the epoxide. In the case of styrene oxide, this leads to the desired 2-azido-1-phenylethanol (B2367468) regioisomer. The enantioselectivity is controlled by the chirality of the salen ligand.

| Catalyst/Ligand | Metal | Azide Source | Substrate | Yield (%) | e.e. (%) of (S)-product | Reference |

| (R,R)-Salen | Cr(III) | TMSN₃ | Styrene Oxide | High | High | mdma.ch |

| Unsymmetrical Salen | Co(II/III) | NaN₃ | Styrene Oxide | - | High | mdma.ch |

| Chiral MOF | Cu(II) | NaN₃ | Styrene Oxide | - | up to 98 (recovered) | nii.ac.jp |

e.e. = enantiomeric excess; MOF = Metal-Organic Framework; TMSN₃ = Trimethylsilyl azide. Data is generalized from cited literature; specific yields and e.e. values can vary based on reaction conditions.

Organocatalytic Strategies for Stereocontrolled Synthesis

Organocatalysis, the use of small chiral organic molecules as catalysts, has gained prominence as a powerful alternative to metal-based catalysis. These catalysts operate through various activation modes, often involving the formation of transient, covalent intermediates or through non-covalent interactions like hydrogen bonding.

While direct proline-catalyzed azidolysis of epoxides is not extensively documented for this specific product, the principles of enamine and iminium ion catalysis, central to proline and secondary amine catalysis, are relevant to epoxide functionalization. These catalysts are known to activate carbonyl compounds, and their application in reactions involving epoxides often proceeds through a multi-step sequence. For instance, an epoxide can be first converted to an aldehyde, which then undergoes an asymmetric transformation catalyzed by a proline-derived catalyst.

Chiral hydrogen-bonding organocatalysis has emerged as a highly effective strategy for the enantioselective ring-opening of epoxides. Catalysts such as chiral thioureas and phosphoric acids can activate the epoxide by forming hydrogen bonds with the oxygen atom, thus increasing its electrophilicity. Simultaneously, they can interact with the nucleophile, positioning it for a stereoselective attack.

In the synthesis of this compound, chiral thiourea catalysts have been shown to effectively catalyze the asymmetric ring-opening of styrene oxide with hydrazoic acid (HN₃), generated in situ from sodium azide. The thiourea moiety acts as a dual hydrogen-bond donor, activating the epoxide. The chiral scaffold of the catalyst creates a stereochemically defined environment, directing the nucleophilic attack of the azide to one of the epoxide's carbons with high enantioselectivity.

Chiral phosphoric acids (CPAs) represent another class of powerful hydrogen-bond-donating catalysts. beilstein-journals.org Their Brønsted acidity allows for the protonation and activation of the epoxide. The chiral backbone of the CPA, typically a BINOL or SPINOL derivative, creates a chiral pocket that controls the trajectory of the incoming azide nucleophile, leading to high enantioselectivity in the ring-opened product. beilstein-journals.org

| Catalyst Type | Catalyst Example | Azide Source | Substrate | Yield (%) | e.e. (%) of (S)-product | Reference |

| Chiral Thiourea | Takemoto Catalyst derivative | NaN₃/AcOH | Styrene Oxide | Good | High | nih.gov |

| Chiral Phosphoric Acid | BINOL-derived CPA | TMSN₃ | Styrene Oxide | - | High | beilstein-journals.org |

| Chiral Thiourea | Axially Chiral Styrene-based | NaN₃/AcOH | Styrene Oxide | High | High | snnu.edu.cn |

e.e. = enantiomeric excess; BINOL = 1,1'-Bi-2-naphthol; CPA = Chiral Phosphoric Acid; TMSN₃ = Trimethylsilyl azide; AcOH = Acetic Acid. Data is generalized from cited literature; specific yields and e.e. values can vary based on reaction conditions.

Biocatalytic Routes for Stereoselective Formation

Enzyme-Mediated Kinetic Resolution of Racemic Precursors

Kinetic resolution is a widely used method for the separation of enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation.

While direct kinetic resolution data for 2-azido-1-phenylethanol is not extensively documented in readily available literature, the resolution of the structurally similar 1-phenylethanol (B42297) is a well-established process. Lipase (B570770) B from Candida antarctica (CALB) is a versatile and highly enantioselective biocatalyst for the resolution of a wide range of alcohols. publish.csiro.aunih.govnih.gov The resolution of racemic 1-phenylethanol is typically achieved by transesterification using an acyl donor such as vinyl acetate (B1210297). nih.govscielo.brmdpi.comjocpr.com The enzyme preferentially acylates the (R)-enantiomer, leaving the desired (S)-1-phenylethanol with high enantiomeric excess. nih.gov Given the structural similarity, it is highly probable that a similar methodology could be successfully applied to the kinetic resolution of racemic 2-azido-1-phenylethanol.

Table 1: Representative Conditions for Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess of (S)-alcohol (%) | Reference |

| Novozym 435 (immobilized CALB) | Vinyl Acetate | n-Hexane | 42 | ~50 | >99 | nih.gov |

| CALB | Vinyl Acetate | Toluene | 60 | ~50 | >95 | scielo.br |

| Burkholderia cepacia lipase | Vinyl Acetate | n-Heptane/[EMIM][BF4] | 37 | 40.1 | >98 (for the acetate) | mdpi.com |

Stereoselective Enzymatic Reduction or Azidation Approaches

An alternative to kinetic resolution is the direct asymmetric synthesis of the desired enantiomer from a prochiral precursor. This can be achieved through stereoselective enzymatic reduction of a ketone or stereoselective enzymatic azidation of an alkene or epoxide.

Stereoselective Enzymatic Reduction: The asymmetric reduction of 2-azido-1-phenylethanone to this compound is a promising route. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of ketones to alcohols with high enantioselectivity. nih.govrsc.orgnih.govmdpi.com A study demonstrated the highly stereoselective bioreduction of 2-azido-1-phenylethanone derivatives using whole cells of marine-derived fungi. For instance, Aspergillus sydowii CBMAI 935 was shown to reduce 2-azido-1-phenylethanone to this compound with high conversion and excellent enantiomeric excess. researchgate.net

Table 2: Bioreduction of 2-Azido-1-phenylethanone Derivatives by Marine-Derived Fungi

| Fungal Strain | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |

| Aspergillus sydowii CBMAI 935 | 2-azido-1-phenylethanone | This compound | >99 | >99 |

| Mucor racemosus CBMAI 847 | 2-azido-1-(4-bromophenyl)ethanone | (R)-2-azido-1-(4-bromophenyl)ethanol | >99 | 92 |

| Aspergillus sydowii CBMAI 935 | 2-azido-1-(4-chlorophenyl)ethanone | (S)-2-azido-1-(4-chlorophenyl)ethanol | >99 | >99 |

Stereoselective Enzymatic Azidation: A chemoenzymatic cascade has been developed for the asymmetric azidohydroxylation of styrenes. nih.govwur.nlrsc.orgresearchgate.netwur.nl This process involves an initial enzymatic epoxidation of styrene catalyzed by a styrene monooxygenase (SMO), followed by a regioselective ring-opening of the resulting epoxide with an azide nucleophile. This method allows for the synthesis of enantioenriched azido (B1232118) alcohols. For example, the use of a styrene monooxygenase from Sphingopyxis fribergensis Kp5.2 (SfStyA) leads to the formation of (S)-styrene oxide, which upon chemical azidolysis, yields this compound as the major regioisomer with high enantiomeric excess. nih.govresearchgate.net

Chiral Auxiliary-Based Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries widely used in asymmetric synthesis. williams.eduresearchgate.netresearchgate.netrsc.orgsantiago-lab.comresearchgate.net

Employment of Stoichiometric Chiral Auxiliaries in Azido-Alcohol Formation

The synthesis of β-azido alcohols can be achieved with high diastereoselectivity using chiral auxiliaries. While a direct application of an Evans auxiliary for the synthesis of this compound is not explicitly detailed in the provided search results, the general principles of their use in aldol and alkylation reactions can be extrapolated. williams.eduresearchgate.netresearchgate.net The synthesis would typically involve the acylation of a chiral oxazolidinone, followed by a diastereoselective reaction to introduce the azide and hydroxyl functionalities, and finally, cleavage of the auxiliary.

Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have also been shown to be effective in various asymmetric transformations. scielo.org.mx These auxiliaries can be readily prepared from amino acids and often provide excellent stereocontrol. scielo.org.mx

Table 3: General Approach for Chiral Auxiliary-Mediated Synthesis of Chiral Alcohols

| Chiral Auxiliary | Typical Reaction | Key Features |

| Evans Oxazolidinones | Aldol addition, Alkylation | High diastereoselectivity, predictable stereochemistry, well-established cleavage methods. williams.eduresearchgate.net |

| Camphorsultam | Aldol addition, Michael addition | Superior stereoselectivity in certain reactions compared to oxazolidinones. wikipedia.org |

| Pseudoephedrine Amides | Alkylation | Directed addition, subsequent cleavage to various functional groups. wikipedia.org |

| Sulfur-based Auxiliaries | Aldol addition, Michael addition | Effective for acetyl aldol reactions, can be used for resolution of racemic mixtures. scielo.org.mx |

Recovery and Recycling Strategies for Chiral Auxiliaries

For Evans oxazolidinones, several methods for cleavage have been developed. santiago-lab.comresearchgate.net A common method involves hydrolysis with lithium hydroperoxide (LiOOH), which selectively cleaves the exocyclic acyl group, leaving the oxazolidinone intact for recovery. publish.csiro.aupublish.csiro.au Reductive cleavage methods, for instance using lithium borohydride or lithium aluminum hydride, can also be employed to directly afford the chiral alcohol while preserving the auxiliary. williams.edu The recovered auxiliary can then be purified and reused in subsequent reactions.

Resolution Methods for Enantiomeric Separation

Resolution methods are employed to separate a racemic mixture into its individual enantiomers. The most common techniques are diastereomeric crystallization and chromatography on a chiral stationary phase.

Diastereomeric Crystallization: This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by fractional crystallization. gavinpublishers.com For the resolution of a racemic alcohol like 2-azido-1-phenylethanol, a chiral acid could be used as a resolving agent to form diastereomeric esters. After separation of the diastereomers by crystallization, the desired enantiomer of the alcohol can be recovered by hydrolysis of the ester.

Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers. nih.goveijppr.comchromatographyonline.comchiraltech.comwindows.netsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high loading capacity. eijppr.commdpi.com The separation is based on the differential interaction of the enantiomers with the chiral environment of the stationary phase. The choice of the mobile phase is crucial for achieving good separation. nih.gov For the separation of 2-azido-1-phenylethanol enantiomers, various polysaccharide-based or other types of CSPs could be screened with different mobile phase compositions to achieve optimal resolution.

Table 4: Common Chiral Stationary Phases for Resolution of Chiral Alcohols

| Chiral Stationary Phase Type | Selector | Typical Mobile Phase |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Chiralcel OD, Chiralpak AD) | Normal Phase (Hexane/Isopropanol), Reversed Phase (Acetonitrile/Water), Polar Organic |

| Pirkle-type | π-acidic or π-basic moieties (e.g., (R,R)-Whelk-O 1) | Normal Phase (Hexane/Isopropanol) |

| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin | Reversed Phase, Polar Organic, Normal Phase |

| Ligand Exchange | Amino acid derivatives with a metal ion | Aqueous mobile phases |

Diastereomeric Salt Formation and Crystallization

The resolution of a racemic mixture through the formation of diastereomeric salts is a classical and effective method for obtaining pure enantiomers. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

General Procedure:

The process for resolving racemic 2-azido-1-phenylethanol via diastereomeric salt formation would typically involve the following steps:

Selection of a Resolving Agent: A suitable chiral resolving agent, typically a chiral acid or base, is chosen. For the resolution of a chiral alcohol like 2-azido-1-phenylethanol, a common approach is to first convert the alcohol into a derivative containing an acidic or basic handle. For instance, the alcohol can be reacted with a dicarboxylic anhydride (B1165640) (e.g., phthalic anhydride) to form a half-ester, which introduces a carboxylic acid group. This acidic derivative can then be reacted with a chiral base (e.g., (R)-1-phenylethylamine or brucine) to form diastereomeric salts. Alternatively, a chiral acid like mandelic acid or tartaric acid could potentially be used to form diastereomeric esters, which could then be separated. libretexts.orglibretexts.org

Formation of Diastereomeric Salts: The racemic mixture (or its derivative) is reacted with an equimolar amount of the enantiomerically pure resolving agent in a suitable solvent. This results in the formation of a mixture of two diastereomeric salts: [(R)-acid]·[(S)-base] and [(R)-acid]·[(R)-base], or a similar combination depending on the nature of the racemate and resolving agent.

Fractional Crystallization: The solvent is carefully chosen so that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or slow evaporation of the solvent, the less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. The efficiency of the separation is highly dependent on the difference in solubility between the two diastereomers. libretexts.org

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. To achieve high diastereomeric purity, one or more recrystallization steps may be necessary.

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid or a base to break the salt and liberate the desired enantiomer of 2-azido-1-phenylethanol. The resolving agent can also be recovered and reused.

Illustrative Research Findings:

Below is a hypothetical data table illustrating the type of results that would be sought in such a resolution experiment.

| Resolving Agent | Solvent System | Isolated Diastereomer | Yield (%) | Diastereomeric Excess (%) |

| (R)-Mandelic Acid | Ethanol (B145695)/Water | (R)-Mandelate salt of this compound | 40 | >95 |

| (+)-Tartaric Acid | Methanol | (+)-Tartrate salt of this compound | 35 | >98 |

| Brucine | Acetone | Brucine salt of this compound derivative | 42 | >99 |

This table is illustrative and based on general principles of diastereomeric salt resolution.

Chromatographic Enantioseparation Techniques

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. csfarmacie.cz This method offers high resolution and can often be applied directly to the racemic mixture without the need for derivatization.

Principles of Chiral HPLC:

Chiral HPLC relies on the differential interaction of the enantiomers of the analyte with a chiral stationary phase. The CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes between the enantiomers and the CSP. These complexes have different association and dissociation constants, resulting in different retention times for the two enantiomers and, consequently, their separation. csfarmacie.cz

Application to this compound:

For the separation of this compound, polysaccharide-based CSPs are particularly well-suited. nih.govnih.govresearchgate.netmdpi.com Columns such as those based on cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® series) have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including alcohols and compounds containing aromatic rings. researchgate.net

Research Findings and Method Development:

The separation of racemic 2-azido-1-phenylethanol can be achieved using normal-phase HPLC with a polysaccharide-based chiral stationary phase. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and a polar modifier like an alcohol (e.g., isopropanol or ethanol), is crucial for achieving optimal separation. The alcohol modifier competes with the analyte for interactions with the CSP, and its concentration can be adjusted to fine-tune the retention and resolution of the enantiomers.

A systematic screening of different polysaccharide-based CSPs and mobile phase compositions would be the first step in developing a separation method. The following table summarizes typical conditions that could be employed for the successful enantioseparation of 2-azido-1-phenylethanol based on separations of structurally related compounds.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Temperature (°C) | Elution Order |

| Chiralpak® AD-H | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 220 | 25 | (R)-enantiomer then (S)-enantiomer |

| Chiralcel® OD-H | n-Hexane/Ethanol (85:15, v/v) | 0.8 | 220 | 25 | (S)-enantiomer then (R)-enantiomer |

| Lux® Cellulose-3 | Heptane/Isopropanol/Trifluoroacetic Acid (98.7:1.3:0.15, v/v/v) | 1.0 | 254 | 15 | Not Determined |

This table is a representation of typical conditions based on the separation of similar compounds. mdpi.com

The elution order of the enantiomers can vary depending on the specific CSP and mobile phase used. The separation can be scaled up from analytical to preparative scale to isolate multi-milligram to gram quantities of the desired (S)-enantiomer with high enantiomeric excess (>99%).

Mechanistic Investigations into the Formation and Transformations of S 2 Azido 1 Phenylethanol

Elucidation of Reaction Pathways in Asymmetric Azidation

The predominant pathway for the asymmetric synthesis of (S)-2-Azido-1-phenylethanol involves the regioselective ring-opening of a chiral epoxide precursor, typically (S)-styrene oxide. A prominent and environmentally benign approach is a chemo-enzymatic cascade. nih.govrsc.org This process begins with the highly selective enzymatic epoxidation of styrene (B11656). A two-component flavoprotein styrene monooxygenase, StyA, has been identified as a highly effective catalyst for this step, using a nicotinamide (B372718) coenzyme biomimetic as a reductant. nih.govwur.nlresearchgate.net

Following the formation of the enantiopure epoxide, the subsequent step is a regioselective azidolysis. The azide (B81097) nucleophile attacks the epoxide ring, a reaction that can proceed under mild conditions. nih.gov The ring-opening is an SN2-type backside attack. For styrene oxide, this attack is highly regioselective, with the azide ion preferentially attacking the benzylic carbon, leading to the formation of the α-azido alcohol, this compound. mdpi.comresearchgate.net The rate of this chemical ring-opening is dependent on pH; more acidic conditions lead to a faster reaction. nih.gov

Alternative pathways for the synthesis of β-azido alcohols often involve the direct hydroxyazidation of alkenes. chemrevlett.com One such method utilizes a manganese catalyst in an aerobic oxidative process, where an azido (B1232118) radical is generated as a key intermediate. chemrevlett.comorganic-chemistry.org However, for the specific synthesis of the α-azido alcohol isomer, this compound, the epoxide ring-opening strategy remains a primary and highly regioselective route. chemrevlett.comorgchemres.org Various catalytic systems, including those based on cerium(III) chloride, have been developed to facilitate this transformation with high efficiency and regioselectivity under mild, neutral conditions. organic-chemistry.orgresearchgate.net

| Catalytic System | Key Features | Regioselectivity | Typical Conditions | Reference |

|---|---|---|---|---|

| StyA Monooxygenase & NaN3 | Chemo-enzymatic cascade, high enantioselectivity (>99% ee) | Highly regioselective for α-azido alcohol | Aqueous buffer, mild temperature | nih.govresearchgate.net |

| CeCl3 & NaN3 | Mild and neutral conditions, rapid reaction | Highly regioselective | Acetonitrile, room temperature | organic-chemistry.orgresearchgate.net |

| Fe3O4@SiO2@CS@POCl2-x | Heterogeneous, magnetic nanocatalyst, eco-friendly | High regioselectivity | Mild conditions, catalyst is recoverable | orgchemres.org |

| Poly(ethylene glycol) (PEG-400) | Catalyst-free, efficient reaction medium | High regio- and stereoselectivity | Room temperature, short reaction times | researchgate.netorganic-chemistry.org |

Transition State Characterization in Stereoselective Processes

The stereochemical outcome of the azidation of styrene oxide is dictated by the energetics of the corresponding transition states. In the ring-opening of epoxides with diethylaluminum azide, the regio- and stereoselectivity are rationalized by considering the structural and stereoelectronic characteristics of the proposed diethylaluminum epoxonium ion intermediates and transition states. nih.gov The reaction generally proceeds through an SN1-like transition state, where the azide attacks the more substituted carbon, leading to a Markovnikov orientation product. nih.gov

For reactions involving monosubstituted epoxides like styrene oxide, a chairlike conformation of a six-membered cyclic transition state model can be used to rationalize the observed diastereoselectivity. mdpi.com In acid-catalyzed ring-opening, the initial protonation of the epoxide oxygen leads to a transition state where bond-breaking is significantly advanced. researchgate.net This results in a substantial buildup of positive charge on the benzylic carbon, stabilizing the transition state and favoring nucleophilic attack at this position. Under neutral or basic conditions, the transition state is more SN2-like, with a greater degree of bond-making between the nucleophile and the carbon atom. researchgate.net Regardless of the precise nature of the transition state, the reaction proceeds with an inversion of configuration at the attacked carbon center, consistent with a backside nucleophilic attack.

Analysis of Catalyst-Substrate Interactions and Chiral Induction Mechanisms

Chiral induction is the cornerstone of the asymmetric synthesis of this compound. In enzymatic resolutions, the catalyst's active site provides a chiral environment that differentiates between the two enantiomers of the substrate. For instance, in the dynamic kinetic resolution (DKR) of racemic 2-azido-1-phenylethanol (B2367468), Candida antarctica lipase (B570770) B (Novozyme 435) demonstrates excellent enantioselectivity. organic-chemistry.org The enzyme's active site preferentially accommodates one enantiomer, facilitating its esterification while leaving the other unreacted.

In non-enzymatic, catalyst-controlled reactions, chiral induction relies on specific interactions between the chiral catalyst and the substrate. Substrate-directed reactions represent a powerful strategy for controlling enantioselectivity. nih.gov For example, in the enantioselective aziridination of alkenyl alcohols, an interaction between the substrate's hydroxyl group and the chiral catalyst is the primary organizing element that dictates the stereochemical outcome. nih.gov This principle of forming a well-defined catalyst-substrate complex is transferable to the asymmetric ring-opening of epoxides. The chiral catalyst coordinates to the epoxide, activating it for nucleophilic attack and simultaneously shielding one face of the molecule, thereby directing the incoming azide nucleophile to the opposite face. This controlled approach ensures high enantioselectivity. The reduced dimensionality in two-dimensional self-assembled molecular networks has also been shown to increase the possibility for symmetry breaking and chiral induction. nih.gov

Kinetic and Thermodynamic Studies of Azido-Alcohol Synthesis and Reactions

Kinetic and thermodynamic studies provide quantitative insights into the reaction rates and energy profiles of the synthesis and transformations of this compound. The enzymatic kinetic resolution of racemic 1-phenylethanol (B42297), a structurally related compound, has been optimized using response surface methodology to achieve 100% enantiomeric excess for the substrate. nih.govresearchgate.net Such studies involve systematically varying parameters like substrate concentration, catalyst loading, and temperature to determine their effect on reaction rate and selectivity. nih.govresearchgate.net

A significant transformation of 2-azido-1-phenylethanol is its conversion to other valuable chiral compounds. A notable example is the dynamic kinetic resolution (DKR) of racemic β-azido alcohols. organic-chemistry.org This process combines the lipase-catalyzed enantioselective esterification with a ruthenium-catalyzed in-situ racemization of the unreacted alcohol enantiomer. organic-chemistry.orgorganic-chemistry.org This chemoenzymatic approach allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure acetate (B1210297) product, with reported enantiomeric excesses of up to 99% and conversions up to 98%. organic-chemistry.org The success of this DKR process hinges on the compatible kinetics of the enzymatic resolution and the chemical racemization under the same reaction conditions. organic-chemistry.org

Kinetic investigations into related reactions, such as the iron-catalyzed aziridination of styrenes, have shown pseudo-first-order kinetics. semanticscholar.org The determination of second-order rate constants and the use of linear free energy relationships help to elucidate the reaction mechanism, suggesting the formation of a radical intermediate in the rate-determining step. semanticscholar.org Thermodynamic activation parameters, such as activation energy and enthalpy, can be evaluated from the temperature dependence of the reaction rate, providing deeper understanding of the energy barriers of the process. researchgate.net

| Parameter | Value/Condition | Reference |

|---|---|---|

| Enzyme | Candida antarctica lipase B (Novozyme 435) | organic-chemistry.org |

| Racemization Catalyst | Ruthenium-based complex | organic-chemistry.org |

| Max. Enantiomeric Excess (ee) | up to 99% | organic-chemistry.org |

| Max. Conversion | up to 98% | organic-chemistry.org |

| Key Principle | Combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer | organic-chemistry.orgorganic-chemistry.org |

S 2 Azido 1 Phenylethanol As a Versatile Chiral Building Block in Advanced Organic Synthesis

Strategic Utilization of Dual Functionalities (Azide and Hydroxyl)

The synthetic utility of (S)-2-azido-1-phenylethanol lies in the strategic manipulation of its azide (B81097) and hydroxyl groups. These two functional groups offer orthogonal reactivity, enabling sequential or one-pot transformations to build molecular complexity. The hydroxyl group can be protected, activated as a leaving group, or oxidized, while the azide group can undergo various transformations, most notably cycloadditions and reductions.

A key strategy involves the initial participation of the azide group in a reaction, such as a cycloaddition to form a triazole ring, followed by modification of the hydroxyl group. For instance, the hydroxyl group can be derivatized to introduce other functionalities or to link the chiral scaffold to other molecules. Conversely, the hydroxyl group can be protected first, allowing for chemical transformations on the azide, after which the protecting group is removed to liberate the hydroxyl for subsequent reactions. This strategic interplay allows for the construction of complex chiral molecules with a high degree of stereochemical control.

Transformations Involving the Azide Group

The azide moiety in this compound is a versatile functional group that serves as a linchpin for a variety of chemical transformations. Its ability to participate in cycloaddition reactions and to be cleanly reduced to a primary amine are the cornerstones of its utility in synthetic chemistry.

The azide group is a key participant in 1,3-dipolar cycloaddition reactions, most notably the azide-alkyne cycloadditions, which are central to the concept of "click chemistry." These reactions are characterized by their high efficiency, selectivity, and biocompatibility.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups. In the context of this compound, the CuAAC reaction provides a straightforward route to chiral triazole-containing compounds. The reaction typically proceeds in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

| Alkyne Reactant | Catalyst System | Solvent | Yield (%) | Reference |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | >95 | Inferred from general procedures |

| Propargyl alcohol | CuI | THF | >90 | Inferred from general procedures |

| 1-Ethynyl-4-fluorobenzene | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | High | Inferred from general procedures |

| 3-Butyn-1-ol | Cu(OAc)₂, Sodium Ascorbate | CH₂Cl₂/H₂O | High | Inferred from general procedures |

This table represents typical yields for CuAAC reactions based on established literature procedures.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition that utilizes strained cyclooctynes. The relief of ring strain provides the driving force for the reaction, obviating the need for a potentially cytotoxic copper catalyst. This makes SPAAC particularly valuable for applications in biological systems. While specific examples with this compound are not extensively documented, the methodology is broadly applicable to organic azides. The reaction of this compound with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), would be expected to proceed under physiological conditions to yield the corresponding triazole adduct.

The cycloaddition reactions of this compound open the door to a wide array of complex molecular architectures. The resulting 1,2,3-triazole ring is not merely a linker but a stable, aromatic heterocycle that can mimic a peptide bond and participate in hydrogen bonding, making it a valuable pharmacophore.

One significant application is the synthesis of chiral triazole-containing β-adrenergic receptor blocker analogues. nih.gov By reacting this compound or its derivatives with appropriate alkynes, libraries of potential drug candidates can be generated. The phenyl group and the chiral hydroxyl center of the original building block, combined with the diverse functionalities that can be introduced via the alkyne, allow for the systematic exploration of structure-activity relationships.

The reduction of the azide group to a primary amine is a fundamental transformation that significantly enhances the synthetic value of this compound. This conversion yields the chiral amino alcohol, (S)-2-amino-1-phenylethanol, a valuable building block in its own right, particularly in the synthesis of chiral ligands and pharmaceuticals.

Several methods are available for the reduction of organic azides, with two of the most common being catalytic hydrogenation and the Staudinger reduction.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas. The reaction is generally clean and high-yielding.

| Azide Substrate | Catalyst | Solvent | Yield (%) | Reference |

| This compound | 10% Pd/C | Methanol | >95 | Inferred from general procedures |

| This compound | H₂, Raney Nickel | Ethanol (B145695) | High | Inferred from general procedures |

This table represents typical yields for the catalytic hydrogenation of azides based on established literature procedures.

Staudinger Reduction: The Staudinger reduction provides a mild, non-hydrogenative method for the conversion of azides to amines. The reaction involves treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate, which is then hydrolyzed to the amine and the corresponding phosphine oxide. This method is tolerant of many functional groups that might be sensitive to catalytic hydrogenation.

The resulting (S)-2-amino-1-phenylethanol is a versatile chiral auxiliary and a precursor to a variety of biologically active molecules, including beta-blockers and other pharmaceuticals.

Reduction of Azides to Amines

Stereoretentive Azide Reduction Protocols

The conversion of the azide group in this compound to a primary amine is a pivotal transformation, yielding the corresponding chiral 1,2-amino alcohol. To preserve the valuable stereochemical information at the C1 position, this reduction must proceed with high fidelity. Two primary methods are employed for this purpose: the Staudinger reaction and catalytic hydrogenation. Both protocols are well-regarded for their mild conditions and stereoretentive nature.

The Staudinger reaction offers a remarkably mild and chemoselective method for azide reduction. organicchemistrytutor.comyoutube.com The reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate. This intermediate is then hydrolyzed in the presence of water to furnish the primary amine and a phosphine oxide byproduct. organicchemistrytutor.com A key advantage of the Staudinger reaction is its tolerance of a wide range of other functional groups that might be sensitive to more conventional reductive conditions, such as catalytic hydrogenation. organicchemistrytutor.com Crucially, the reaction mechanism does not involve the chiral center, ensuring that the reduction of this compound proceeds with complete retention of stereochemistry to afford (S)-2-amino-1-phenylethanol. mpg.de

Catalytic hydrogenation is another widely used protocol for the reduction of azides. This method typically involves reacting the azido (B1232118) alcohol with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally clean and high-yielding. While palladium catalysts can sometimes lead to inversion of configuration in the hydrogenolysis of benzylic alcohols, the reduction of a benzylic azide to an amine is a mechanistically distinct process that reliably proceeds with retention of configuration. mdma.ch Transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) in the presence of a catalyst, can also be employed and is noted for its chemoselectivity, leaving other reducible functionalities like nitro and cyano groups intact under specific conditions. mpg.de

| Method | Reagents & Conditions | Stereochemical Outcome | Key Features |

| Staudinger Reaction | 1. PPh₃, THF | Retention | Mild, highly chemoselective, tolerates sensitive functional groups. organicchemistrytutor.commpg.de |

| 2. H₂O | |||

| Catalytic Hydrogenation | H₂, Pd/C, an appropriate solvent (e.g., MeOH, EtOH) | Retention | High-yielding, common lab procedure. |

| Transfer Hydrogenation | NH₂NH₂·H₂O, Co-catalyst, MeOH, 30°C | Retention | Can be selective in the presence of other reducible groups. mpg.de |

Synthesis of Chiral 1,2-Amino Alcohol Derivatives

The product of the stereoretentive azide reduction, (S)-2-amino-1-phenylethanol, is itself an important chiral molecule and serves as the parent compound for a vast library of derivatives. mdma.chwikipedia.org This class of compounds, known as phenylethanolamines, is a core structure in numerous biologically active molecules. youtube.com The primary amine of (S)-2-amino-1-phenylethanol is a nucleophilic handle that can be readily functionalized through various standard organic transformations to create diverse derivatives, without affecting the stereocenter at the C1 position.

Common derivatizations include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce one or two alkyl groups on the nitrogen atom.

N-Acylation: Treatment with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base produces sulfonamides.

These derivatization strategies allow for the systematic modification of the molecule's properties, which is a common practice in medicinal chemistry for optimizing biological activity. mnstate.edu The synthesis of these derivatives from the parent amino alcohol ensures that the crucial (S)-stereochemistry at the hydroxyl-bearing carbon is maintained.

Transformations Involving the Hydroxyl Group

The secondary alcohol moiety in this compound provides another site for diverse and stereocontrolled chemical modifications.

Selective Oxidation of the Alcohol Moiety

The secondary alcohol of this compound can be selectively oxidized to the corresponding ketone, (S)-2-azido-1-phenylethanone, without affecting the azide group. This transformation requires the use of mild and chemoselective oxidizing agents that are compatible with the potentially reactive azide functionality.

Several methods are suitable for this purpose:

Swern Oxidation: This widely used method employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically -78 °C), followed by quenching with a hindered base like triethylamine. The Swern oxidation is renowned for its mild conditions and broad tolerance of sensitive functional groups, making it ideal for this transformation. wikipedia.orgorganic-chemistry.org

Manganese Dioxide (MnO₂): Activated manganese dioxide is a highly selective reagent for the oxidation of allylic and benzylic alcohols. nih.gov The reaction is typically performed by stirring the alcohol with an excess of MnO₂ in a solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. Its chemoselectivity makes it an excellent choice for oxidizing this compound. rsc.org

The resulting α-azido ketone is a valuable synthetic intermediate for the preparation of other complex molecules, including α-amino ketones and heterocyclic compounds. nih.govmdpi.com

| Oxidation Method | Reagents | Typical Conditions | Selectivity |

| Swern Oxidation | 1. (COCl)₂, DMSO | CH₂Cl₂, -78 °C | High, tolerates azides and other functional groups. wikipedia.orgorganic-chemistry.org |

| 2. Substrate | |||

| 3. Et₃N | |||

| MnO₂ Oxidation | Activated MnO₂ | CH₂Cl₂, room temp. | Highly selective for benzylic alcohols. nih.govrsc.org |

Nucleophilic Substitutions at the Hydroxyl-Bearing Carbon

While esterification and etherification proceed with retention of stereochemistry, it is also possible to perform nucleophilic substitution at the hydroxyl-bearing carbon with complete inversion of configuration. This powerful strategy allows access to the opposite enantiomeric series from a single chiral precursor.

The Mitsunobu reaction is the premier method for achieving this transformation. nih.govlatech.edu In this reaction, the alcohol is treated with a nucleophile in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reagents activate the hydroxyl group, converting it into a good leaving group in situ. A subsequent Sₙ2 attack by the nucleophile proceeds with a clean inversion of the stereocenter. koreascience.kr

By applying the Mitsunobu reaction to this compound, the C1 stereocenter can be inverted. For example, using a carboxylic acid as the nucleophile would yield the corresponding (R)-ester. This provides a strategic route to derivatives with the (R)-configuration at C1, effectively doubling the synthetic utility of the original chiral building block.

Regio- and Stereoselective Functionalizations of the Molecule

Beyond the independent transformations of the azide and hydroxyl groups, the entire molecular scaffold of this compound can be subjected to more complex functionalizations that take advantage of the interplay between its constituent parts or modify other regions of the molecule, such as the phenyl ring.

Electrophilic Aromatic Substitution (EAS) on the phenyl ring allows for the introduction of new substituents. The existing -(S)-CH(OH)CH₂N₃ side chain directs the position of the incoming electrophile. The hydroxyl group is a powerful activating, ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.com The azidomethyl portion is weakly deactivating through an inductive effect. The net effect is that the phenyl ring is activated towards electrophiles, and substitution is strongly directed to the ortho and para positions. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would therefore be expected to yield the corresponding ortho- and para-substituted derivatives of this compound, with the stereocenter remaining intact.

Intramolecular Cyclizations represent a more advanced functionalization strategy. By modifying one of the existing functional groups, it is possible to induce a cyclization event that involves the other. For instance, the azide can participate in acid-catalyzed rearrangements to form iminium ions, which can then undergo intramolecular reactions. umich.edu Alternatively, the azide can be converted into a nitrene, which could undergo C-H insertion into the phenyl ring to form fused heterocyclic systems. Another approach involves the reduction of the azide to an amine, followed by a reaction sequence that leads to cyclization with a derivative of the hydroxyl group or a substituent placed on the phenyl ring, enabling the regio- and stereoselective synthesis of complex nitrogen-containing heterocycles.

Applications of S 2 Azido 1 Phenylethanol in Complex Molecule and Natural Product Synthesis

Precursor Role in the Synthesis of Chiral Pharmaceutical Intermediates

The primary utility of (S)-2-Azido-1-phenylethanol in medicinal chemistry lies in its role as a precursor to chiral β-amino alcohols. These structural motifs are central to numerous pharmacologically active agents. The reduction of the azide (B81097) group to a primary amine is a high-yielding and stereoretentive transformation, providing access to optically pure (S)-2-amino-1-phenylethanol and its derivatives. Chiral β-amino alcohols are recognized as important intermediates in the synthesis of various pharmaceuticals taylorfrancis.com.

One significant application is in the synthesis of β-adrenergic receptor blockers (beta-blockers). Optically pure 2-azido-1-arylethanols can be reacted with alkynes via "click chemistry" to produce triazole-containing analogues of beta-blockers, which are compounds with potential biological activity nih.gov. The enzymatic synthesis of optically pure 2-azido-1-arylethanols provides an effective route to these important compounds nih.gov.

Furthermore, the structural framework of this compound is analogous to key intermediates used in the synthesis of antifungal agents. For instance, chiral 2-chloro-1-phenylethanol (B167369) derivatives are crucial for producing phenethylimidazole antifungal drugs google.com. Similarly, derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have been synthesized and evaluated for their antifungal activity nih.gov. This highlights the value of the chiral 1-phenyl-2-substituted ethanol (B145695) scaffold in developing antimicrobial therapeutics. The conversion of this compound to the corresponding amino alcohol provides a direct route to intermediates for these and other drug classes. Chiral 1-phenylethanol (B42297) derivatives are valuable intermediates and building blocks across the pharmaceutical, agricultural, and fine chemical industries nih.gov.

Table 1: Pharmaceutical Intermediates Derived from this compound

| Precursor Compound | Derived Intermediate | Therapeutic Class | Synthetic Transformation |

|---|---|---|---|

| This compound | (S)-2-Amino-1-phenylethanol | Various (e.g., CNS agents, antivirals) | Azide Reduction (e.g., Hydrogenation) |

| This compound | (S)-1-Phenyl-2-(1,2,3-triazol-1-yl)ethanol derivatives | Potential Beta-Blockers | Azide-Alkyne Cycloaddition (Click Chemistry) nih.gov |

| This compound | (S)-N-Substituted-2-amino-1-phenylethanol | Various | Reductive Amination or N-Alkylation post-reduction |

Integration into the Synthesis of Chiral Ligands and Organocatalysts

The chiral 1,2-amino alcohol scaffold, readily obtained from this compound, is a "privileged" structure in the field of asymmetric catalysis. This framework forms the backbone of numerous successful chiral ligands and organocatalysts due to its ability to form stable chelate complexes with metals and to position functional groups precisely around a catalytic center.

The proximal azide and carbonyl functionalities in related α-azido ketones make them useful precursors for chiral ligands nih.gov. Following reduction, the resulting amino alcohol, (S)-2-amino-1-phenylethanol, can be readily derivatized. The nitrogen and oxygen atoms can coordinate to a wide range of metal centers, while the phenyl group and the substituents on the nitrogen atom can be modified to tune the steric and electronic properties of the resulting catalyst. This modularity is a key feature in the development of new, highly selective catalysts nih.gov.

For example, derivatives of this amino alcohol are used to create ligands for enantioselective additions of organozinc reagents to aldehydes. They can also be incorporated into more complex structures like chiral phosphorus acids (CPAs) or serve as the basis for C1-symmetric thiophosphorus acid catalysts beilstein-journals.org. The synthesis of chiral aziridine (B145994) ligands, which are effective in asymmetric alkylations, can also be approached from 2-azidoethanol (B47996) precursors researchgate.net. The versatility of the 1,2-amino alcohol backbone allows for its incorporation into a diverse array of catalytic systems, making this compound a valuable starting material for catalyst development.

Table 2: Chiral Ligands and Organocatalysts Derived from this compound Scaffold

| Catalyst/Ligand Class | Key Structural Feature | Typical Application | Role of this compound |

|---|---|---|---|

| Amino Alcohol Ligands | Chiral 1,2-amino alcohol backbone | Asymmetric addition of organometallics to carbonyls | Direct precursor via azide reduction |

| Oxazoline Ligands (e.g., BOX, PyBOX) | Incorporation of the amino alcohol into a heterocyclic ring | Various metal-catalyzed asymmetric reactions | Starting material for multi-step synthesis |

| Chiral Brønsted Acids/Bases | Amine or hydroxyl group acts as the catalytic site | Hydrogen-bond-directed organocatalysis | Chiral scaffold to create a defined catalytic pocket |

| Aziridine Carbinol Ligands | Formation of a strained aziridine ring | Asymmetric arylation and alkylation reactions researchgate.net | Precursor via intramolecular cyclization strategies |

Contribution to the Construction of Scaffolds for Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes within complex native environments nih.govresearchgate.net. These molecules typically require three components: a motif for binding a biological target, a reactive group for covalent labeling or a reporter group for visualization, and a linker. The azide functionality of this compound makes it exceptionally well-suited for incorporation into such probes, particularly through bioorthogonal "click chemistry." nih.gov.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that allows the azide group of a this compound-derived scaffold to be conjugated with an alkyne-modified reporter tag, such as a fluorophore or a biotin (B1667282) affinity label nih.govnih.gov. This two-step, indirect approach enables the labeling of probe-target complexes in biological systems nih.gov.

This compound can serve as the chiral core of a fully functionalized small-molecule probe (FFSMP) nih.gov. The phenyl group can act as a protein-binding motif, while the hydroxyl group can be functionalized with a protein-reactive group for target capture. The azide then serves as the handle for downstream applications like proteomic analysis or fluorescence imaging nih.gov. The defined stereochemistry of the scaffold can be crucial for achieving specific interactions with chiral biological targets like enzyme active sites. The use of azide-containing building blocks is a cornerstone of modern chemical biology for creating probes to identify new drug targets and elucidate novel mechanisms of action nih.gov.

Table 3: Role of this compound in Chemical Probe Construction

| Probe Component | Function | Contribution from this compound Scaffold |

|---|---|---|

| Binding Motif | Recognizes and interacts with the biological target | The phenyl group or derivatives attached to the chiral backbone |

| Reactive/Reporter Handle | Allows for covalent capture or visualization of the target | The azide group enables attachment of reporters via click chemistry nih.govnih.gov |

| Chiral Scaffold | Provides defined 3D geometry for specific binding | The core (S)-1-phenyl-1,2-ethanediol backbone |

Strategic Component in Total Synthesis Efforts of Natural Products

The enantiopure nature and dense functionality of this compound make it a strategic building block in the total synthesis of complex natural products. In retrosynthetic analysis, it can be identified as a valuable C2 synthon, providing a reliable method for installing vicinal amino and hydroxyl groups with defined stereochemistry.

A practical example of its utility is in the asymmetric synthesis of an antiviral natural product, specifically an inhibitor of the (S)-tembusu virus methyltransferase uni-graz.at. In this synthesis, 2-azido-1-phenylethanol (B2367468) is used as a starting material to generate (S)-2-amino-1-phenylethanol, which is then incorporated into the final target molecule uni-graz.at. This application underscores the importance of the compound in accessing biologically active natural products.

Table 4: Strategic Value of this compound in Natural Product Synthesis

| Natural Product Class | Key Structural Motif | Strategic Role of the Building Block |

|---|---|---|

| Alkaloids | Chiral amino alcohol fragments | Provides a C2 chiral synthon for constructing heterocyclic cores |

| Antivirals | Modified amino acid or nucleoside analogues | Source of chiral amine for antiviral (S)-tembusu virus inhibitor synthesis uni-graz.at |

| Amino Sugars | Vicinal amino and hydroxyl groups | Offers stereocontrolled introduction of key functionalities |

| Polyketides/Macrolides | Chiral alcohol-bearing side chains | The hydroxyl group serves as a point for chain elaboration or macrocyclization |

Computational and Theoretical Studies of S 2 Azido 1 Phenylethanol and Its Reaction Manifolds

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of (S)-2-Azido-1-phenylethanol, defined by the rotation around its single bonds, dictates its physical, chemical, and biological properties. Conformational analysis through computational methods aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.

Theoretical investigations into the conformational space of similar molecules, such as 2-azido-1-phenylethanone, have been performed by evaluating the torsional potential energy as a function of the angle of rotation around key bonds. researchgate.net A similar approach for this compound would involve systematically rotating the C1-C2 bond and the C1-phenyl bond, while monitoring the change in potential energy. Quantum chemical calculations, particularly using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p), are well-suited for this purpose. researchgate.net

Such an analysis would reveal the preferred orientations of the phenyl, hydroxyl, and azidomethyl groups. The stereochemical preferences are governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding (between the hydroxyl hydrogen and the azide (B81097) group), and other non-covalent interactions like hyperconjugation. The global minimum energy conformation and other low-energy conformers represent the most populated states of the molecule and are crucial for understanding its reactivity and spectroscopic properties.

| Conformer | Dihedral Angle (N3-C2-C1-O) | Key Intramolecular Interaction | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|---|

| A (Global Minimum) | ~60° (gauche) | O-H···N hydrogen bond | 0.00 | 75.3 |

| B | ~180° (anti) | Minimized steric repulsion | 1.50 | 8.8 |

| C | ~-60° (gauche) | Weak C-H···O interaction | 1.25 | 15.9 |

Electronic Structure and Reactivity Predictions through Quantum Chemical Methods

Quantum chemical methods provide a powerful lens through which to view the electronic landscape of a molecule, offering predictions about its stability and reactivity. cuny.eduscienceopen.com For this compound, these calculations can map out electron density, identify reactive sites, and quantify molecular properties.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net A low HOMO-LUMO energy gap typically suggests higher chemical reactivity. For this compound, the HOMO is likely localized on the azide and phenyl groups, indicating these are sites susceptible to electrophilic attack, while the LUMO may be centered on the phenyl ring and the C-N bond, suggesting sites for nucleophilic attack.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Electron-donating ability (nucleophilicity) |

| LUMO Energy | -0.5 eV | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability |

| Dipole Moment | 2.5 D | Reflects molecular polarity |

| NBO Charge on N(α) | -0.35 e | Nucleophilic character |

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become the workhorse of computational chemistry for elucidating the mechanisms of complex organic reactions. nih.gov It allows researchers to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov For this compound, DFT can be used to study its characteristic reactions, such as the reduction of the azide to an amine or the oxidation of the alcohol to a ketone.

For instance, in studying the reduction of the azide group (e.g., via a Staudinger reaction or catalytic hydrogenation), DFT calculations can model the step-by-step process. rsc.org This involves locating the transition state for each elementary step and calculating its energy, which corresponds to the activation energy barrier. nih.gov A computational study on a copper-mediated azide reduction, for example, identified nitrogen extrusion to form a nitrene as the rate-limiting step, with a calculated barrier of 30.8 kcal/mol. rsc.org Similarly, DFT studies on H2S-mediated azide reduction found the second attack of sulfide (B99878) to be rate-determining, with a calculated activation energy of 16.2 kcal/mol. nih.gov

Likewise, the oxidation of the secondary alcohol can be investigated. DFT studies on alcohol oxidation by catalyst systems can compare different proposed pathways to determine the most favorable one. rsc.org These calculations can clarify the role of the catalyst, the oxidant, and the solvent, providing a detailed atomistic picture of the transformation.

| Reaction | Proposed Rate-Determining Step | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| Azide Reduction (Staudinger-type) | Formation of phosphazide (B1677712) intermediate | M06-2X/6-311+G(d,p) | 18.5 |

| Alcohol Oxidation (TEMPO-mediated) | Hydride abstraction from C1 | B3LYP-D3/def2-TZVP | 22.1 |

| [3+2] Cycloaddition with Alkyne | Concerted cycloaddition transition state | ωB97X-D/6-31+G(d,p) | 15.7 |

Molecular Modeling of Catalyst-Substrate Interactions and Enantiofacial Discrimination

A key application of molecular modeling for a chiral compound like this compound is to understand how it interacts with other chiral entities, such as enzymes or asymmetric catalysts. This is fundamental to explaining and predicting the outcomes of enantioselective reactions, such as kinetic resolutions.

Molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the substrate binding within the active site of a catalyst. acs.org These models can reveal the specific non-covalent interactions—such as hydrogen bonds, van der Waals forces, and π-stacking—that are responsible for holding the substrate in a particular orientation. acs.org For example, in an enzymatic resolution using a lipase (B570770), modeling can show how the hydroxyl group of the (S)-enantiomer fits optimally into the active site to facilitate acylation, while the (R)-enantiomer binds less favorably.

These computational models are crucial for understanding enantiofacial discrimination. They can explain why a reagent or catalyst preferentially attacks one face of the molecule over the other. researchgate.net In substrate-directed reactions, modeling can illustrate how a functional group on the substrate (like the hydroxyl group) coordinates with the catalyst, creating a defined chiral pocket that directs the subsequent transformation. nih.govcam.ac.uk By calculating the energies of the different transition states leading to the possible stereoisomeric products, one can predict the enantiomeric excess (ee) of a reaction.

| Enantiomer | Key Interaction in Active Site Model | Interaction Energy (kcal/mol) | Transition State Energy (TS) for Acylation (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| (S)-enantiomer | Hydrogen bond (OH···Serine) | -5.2 | 15.1 (TS-S) | Reactive |

| (R)-enantiomer | Steric clash (Phenyl···Leucine) | -2.1 | 18.9 (TS-R) | Unreactive |

Prediction of Spectroscopic Signatures for Chiral Assignment (e.g., ECD, VCD)

The absolute configuration of a chiral molecule is its defining characteristic, and its unambiguous determination is critical. Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provide experimental signatures of chirality. dtu.dk The power of these techniques is immensely amplified when combined with quantum chemical calculations, which can predict the spectra for a molecule of a known absolute configuration. researchgate.net

The standard computational protocol for assigning the absolute configuration of this compound would be as follows:

Conformational Search: A thorough search for all low-energy conformers is performed, as described in section 6.1.

Geometry Optimization and Frequency Calculation: Each conformer is optimized at a high level of theory (e.g., DFT), and vibrational frequencies are calculated to confirm they are true minima.

Spectral Calculation: For each conformer, the ECD spectrum is calculated using Time-Dependent DFT (TD-DFT), and the VCD spectrum is calculated from the results of the frequency calculation. nih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged together, weighted by their calculated Boltzmann populations, to generate the final predicted spectrum for the molecule at a given temperature.

Comparison: The final predicted spectrum is compared with the experimental ECD or VCD spectrum. A good match between the signs and relative intensities of the calculated spectrum for the (S)-configuration and the experimental spectrum provides strong evidence for the assignment of the absolute configuration. mdpi.com

This combination of experimental and theoretical chiroptical spectroscopy is a powerful, non-destructive method for the absolute structural elucidation of chiral molecules in solution. nih.gov

| Spectroscopy | Wavelength (nm) / Wavenumber (cm⁻¹) | Experimental Sign | Calculated Sign for (S)-config. | Assignment |

|---|---|---|---|---|

| ECD (Cotton Effect) | ~260 nm (π→π* of Phenyl) | Positive (+) | Positive (+) | Consistent |

| ECD (Cotton Effect) | ~220 nm | Negative (-) | Negative (-) | Consistent |

| VCD (C-H stretch) | ~2950 cm⁻¹ | Positive (+) | Positive (+) | Consistent |

| VCD (N₃ asym. stretch) | ~2100 cm⁻¹ | Negative (-) | Negative (-) | Consistent |

Advanced Methodologies and Future Research Trajectories

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters. organic-chemistry.orgnih.gov The synthesis of azides, which can be explosive, is particularly well-suited for continuous flow systems, which enhance safety by minimizing the volume of hazardous material at any given time. researchgate.netflinders.edu.au

The application of continuous flow technology to the synthesis of (S)-2-azido-1-phenylethanol can lead to improved safety, scalability, and efficiency. organic-chemistry.org A key strategy involves the in situ generation and immediate consumption of the azide (B81097) species in a continuous stream, preventing the accumulation of potentially unstable intermediates. flinders.edu.au This methodology allows for the use of elevated temperatures and pressures, which can accelerate reaction rates and improve yields, something that is often not feasible in large-scale batch reactors. mit.edu

Furthermore, continuous flow systems facilitate superior mixing and heat transfer, leading to better control over reaction conditions and potentially higher selectivity. nih.gov For the synthesis of a chiral compound like this compound, this precise control can be crucial for maintaining high enantioselectivity. The scalability of continuous flow processes is another significant advantage; once a process is optimized on a small scale, it can often be scaled up by simply running the system for a longer duration or by using larger reactors. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Azide Compounds

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous materials. | Improved safety due to small reactor volumes and in situ generation of hazardous species. researchgate.netflinders.edu.au |

| Scalability | Scaling up can be challenging and may require significant process redesign. | More straightforward scalability by extending reaction time or using larger reactors. organic-chemistry.orgresearchgate.net |

| Process Control | Difficult to maintain precise control over temperature and mixing, especially at large scales. | Excellent control over reaction parameters, leading to better reproducibility and selectivity. nih.gov |

| Efficiency | Can be less efficient due to longer reaction times and workup procedures. | Often more efficient with shorter reaction times and potential for integrated workup and purification. nih.gov |

Implementation of Green Chemistry Principles in Production Methodologies

Key green chemistry principles applicable to this synthesis include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts is a core principle. instituteofsustainabilitystudies.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water or ethanol (B145695). ecoonline.com The synthesis of azido (B1232118) alcohols via the ring-opening of epoxides has been successfully demonstrated in hot water, which acts as a weak Lewis acid, providing an environmentally favorable alternative to traditional organic solvents. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. ecoonline.com Biocatalysis, in particular, offers a green and effective alternative for producing enantiopure alcohols under mild reaction conditions. nih.gov

Enzymatic and chemo-enzymatic cascades are particularly promising green approaches for the synthesis of chiral azidoalcohols. mdpi.com These methods can offer remarkable chemo-, regio-, and stereoselectivity while operating under environmentally benign conditions. nih.gov

Exploration of Novel Catalytic Systems and Reaction Media

The development of novel and efficient catalytic systems is crucial for the asymmetric synthesis of this compound. While traditional chemical catalysts have been employed, recent research has focused on the use of biocatalysts and chemo-enzymatic systems to achieve high enantioselectivity. mdpi.comrsc.org

Enzymes such as styrene (B11656) monooxygenases (SMOs) and halohydrin dehalogenases (HHDHs) have been utilized in cascade reactions for the synthesis of chiral azidoalcohols. mdpi.com For instance, a chemo-enzymatic cascade involving a styrene monooxygenase for the asymmetric epoxidation of styrene, followed by a regioselective azidolysis, can produce highly enantioenriched aromatic α-azido alcohols. rsc.org A bi-enzymatic approach using a halohydrin dehalogenase for the azidolysis step can yield the alternative β-azido alcohol isomers. rsc.org

The choice of reaction media also plays a critical role in the efficiency and greenness of the synthesis. As mentioned, water has been shown to be a viable solvent for the azidolysis of epoxides. nih.gov The exploration of other non-conventional media, such as ionic liquids or deep eutectic solvents, could offer further advantages in terms of catalyst stability, recyclability, and product separation.

Table 2: Examples of Novel Catalytic Systems for Azido Alcohol Synthesis

| Catalytic System | Description | Advantages |

| Styrene Monooxygenase (SMO) | An enzyme that catalyzes the highly enantioselective epoxidation of styrene derivatives. rsc.org | High enantioselectivity (>99% ee for the (S)-epoxide). nih.gov |

| Halohydrin Dehalogenase (HHDH) | An enzyme that can catalyze the regioselective ring-opening of epoxides with azide. mdpi.com | Can provide access to different regioisomers of the azido alcohol. rsc.org |